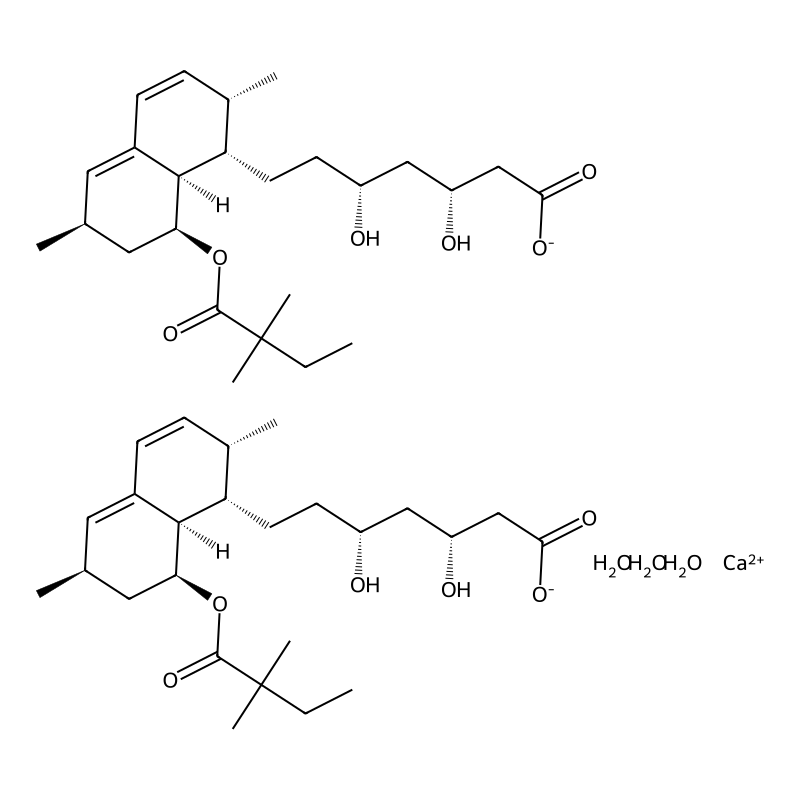

Tenivastatin calcium hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

HMG-CoA Reductase Inhibition:

- Tenivastatin calcium hydrate functions as a potent inhibitor of HMG-CoA reductase (HMGCR), an enzyme crucial for cholesterol synthesis. This mechanism is similar to the widely used cholesterol-lowering drug Simvastatin.

- Studies suggest that Tenivastatin calcium hydrate exhibits similar efficacy to Simvastatin in reducing production of low-density lipoprotein (LDL) or "bad" cholesterol. [Source: MedChemExpress - ]

Antioxidant Properties:

- Research indicates that Tenivastatin calcium hydrate might possess antioxidant properties.

- In vitro studies have shown its potential to reduce the production of reactive oxygen species (ROS) in human heart muscle cells exposed to specific toxins. [Source: MedChemExpress - ]

OATP3A1 Expression Modulation:

- Tenivastatin calcium hydrate might also modulate the expression of OATP3A1, a protein involved in the transport of various molecules across cell membranes.

- This modulation could be relevant in understanding the drug's potential impact on cellular processes. [Source: MedChemExpress - ]

Important Note:

- It is crucial to emphasize that Tenivastatin calcium hydrate is primarily intended for research purposes only.

- Currently, there is limited research available regarding its safety and efficacy in humans.

- Further investigations are necessary before considering it for any therapeutic applications.

Additional Information:

Tenivastatin calcium hydrate is a synthetic compound classified as a statin, primarily used for its lipid-lowering properties. Its molecular formula is and it is known by several identifiers, including CAS number 530112-57-3 and UNII code QSL5L73L0O . This compound is derived from simvastatin, which in turn originates from a fermentation product of the fungus Aspergillus terreus. Tenivastatin calcium hydrate functions by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, a key player in cholesterol biosynthesis.

Tenivastatin calcium hydrate, like simvastatin, is a potent inhibitor of HMG-CoA reductase, a key enzyme involved in cholesterol production in the liver [, ]. By inhibiting this enzyme, it can potentially lower blood cholesterol levels. However, the specific mechanism within a living organism requires further investigation [].

As a research compound, detailed safety information on tenivastatin calcium hydrate is scarce. However, considering its similarity to simvastatin, it's likely to have similar side effects, including muscle pain, liver problems, and digestive issues []. Further research is needed to determine its specific safety profile.

Limitations and Future Research

- Detailed mechanism of action within biological systems

- Efficacy and safety compared to simvastatin

- Potential applications in specific research areas

The primary chemical reaction involving Tenivastatin calcium hydrate is its inhibition of the HMG-CoA reductase enzyme. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor to cholesterol, ultimately resulting in lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The reaction can be summarized as follows:

In addition to its enzymatic activity, Tenivastatin may also undergo hydrolysis reactions under physiological conditions, which can affect its bioavailability and efficacy.

Tenivastatin calcium hydrate exhibits significant biological activity as an HMG-CoA reductase inhibitor. This activity leads to:

- Reduction of LDL cholesterol levels: By inhibiting cholesterol synthesis, it effectively lowers LDL levels in patients with hyperlipidemia.

- Increase in LDL receptor expression: This mechanism enhances the clearance of LDL from the bloodstream, further contributing to its lipid-lowering effects.

- Potential anti-inflammatory effects: Some studies suggest that statins may have additional benefits beyond lipid lowering, including anti-inflammatory properties that could be advantageous in cardiovascular disease management.

The synthesis of Tenivastatin calcium hydrate typically involves several steps:

- Fermentation: The initial step involves fermenting Aspergillus terreus to produce simvastatin.

- Chemical Modification: Simvastatin undergoes chemical modifications to form Tenivastatin.

- Calcium Salting Out: The final step often includes adding calcium ions to form the calcium salt of Tenivastatin, resulting in Tenivastatin calcium hydrate.

These methods ensure that the compound retains its pharmacological properties while enhancing solubility and stability.

Tenivastatin calcium hydrate is primarily utilized in:

- Cholesterol management: It is prescribed for patients with dyslipidemia or those at risk of cardiovascular diseases due to high cholesterol levels.

- Research: Its unique properties make it a subject of study for understanding lipid metabolism and developing new therapeutic strategies against cardiovascular diseases.

Studies on the interactions of Tenivastatin calcium hydrate indicate that it may interact with various medications and substances:

- Drug Interactions: It may enhance the effects of other lipid-lowering agents or anticoagulants, necessitating careful monitoring when used in combination.

- Food Interactions: Grapefruit juice can inhibit cytochrome P450 enzymes involved in metabolizing statins, potentially increasing the risk of side effects when taken with Tenivastatin.

These interactions underscore the importance of patient education regarding concurrent medication use and dietary considerations.

Several compounds share structural and functional similarities with Tenivastatin calcium hydrate. Here are some notable examples:

| Compound Name | Mechanism of Action | Uniqueness |

|---|---|---|

| Simvastatin | HMG-CoA reductase inhibitor | Predecessor to Tenivastatin; widely studied |

| Atorvastatin | HMG-CoA reductase inhibitor | More potent than simvastatin; longer half-life |

| Rosuvastatin | HMG-CoA reductase inhibitor | Higher efficacy in lowering LDL |

| Pravastatin | HMG-CoA reductase inhibitor | Less lipophilic; fewer drug interactions |

Tenivastatin distinguishes itself through its specific inhibition profile and enhanced ability to increase LDL receptor expression compared to these other compounds .

Precursor Selection and Fermentation-Derived Starting Materials

The industrial production of tenivastatin calcium hydrate relies heavily on fermentation-derived precursors, primarily lovastatin and monacolin J, which serve as foundational starting materials [4]. Aspergillus terreus represents the predominant microorganism employed in the fermentation process for generating these essential precursors [5] [6]. The fungal strain produces lovastatin through a complex polyketide biosynthetic pathway, where two distinct polyketide chains are assembled by discrete polyketide synthases and subsequently joined through ester linkage formation [6].

The fermentation process utilizes chemically defined media containing specific carbon and nitrogen sources that significantly influence lovastatin biosynthesis [6]. Research demonstrates that glutamate and histidine provide optimal nitrogen sources, yielding the highest lovastatin production levels compared to other organic and inorganic nitrogen alternatives [6]. Carbon source selection proves equally critical, with glucose consumption patterns directly correlating to lovastatin synthesis initiation [6]. The fermentation process requires carbon source starvation in addition to relief of glucose repression, while glutamate demonstrates no repressive effects on biosynthesis [6].

Industrial-scale fermentation employs sophisticated bioreactor systems ranging from 800 liters to 19,000 liters, where oxygen transfer represents a serious limiting factor due to high viscosity of the fermentation broth [7]. Advanced impeller designs with increased hydrodynamic thrust and reduced power requirements have been developed to overcome these limitations, achieving up to 66% reduction in power requirement compared to standard Rushton turbines [7]. Fed-batch fermentation processes demonstrate significant improvements, with lovastatin yields increasing from 1270 milligrams per liter in batch processes to 2200 milligrams per liter in repeated fed-batch operations [7].

| Fermentation Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| pH Control | 6.8 | 37% increase in fed-batch |

| Dissolved Oxygen Tension | 70% | Critical for synthesis |

| Carbon Source | Glycerol | 30% improvement over glucose |

| Maximum Oxygen Uptake Rate | 0.24 mmol O₂/g/h | Fed-batch process |

| Volumetric Mass Transfer Coefficient | 280/h | Fed-batch process |

The biosynthetic pathway involves four key genes: lovB, lovC, lovG, and lovA, which encode enzymes responsible for monacolin J synthesis [8]. LovB functions as a polyketide synthase catalyzing iterative synthesis stages, while LovC serves as an enoylreductase constructing the 2-methylbutyryl side chain [8]. LovG and LovA complete the pathway through oxidation and hydroxylation reactions, ultimately yielding the dihydromonacolin L intermediate that serves as the foundation for tenivastatin calcium hydrate production [8].

Lactone Ring Hydrolysis Mechanisms Under Alkaline Conditions

The conversion of lactone-containing precursors to tenivastatin calcium hydrate requires precise understanding of lactone ring hydrolysis mechanisms under alkaline conditions [9] [10] [11]. Lactone hydrolysis represents a pH-dependent process where the lactone form dominates at low pH, while increased pH promotes ionization and subsequent ring opening through nucleophilic attack by hydroxide ions [10] [11].

The hydrolysis mechanism proceeds through a base-catalyzed pathway where hydroxide ions attack the carbonyl carbon of the lactone ring, leading to ring opening and formation of the corresponding carboxylic acid [11]. Research demonstrates that lactone-to-carboxylate interconversion follows first-order kinetics with respect to hydroxide concentration, exhibiting a base-catalyzed ring-closing rate constant of 7.4 × 10⁸ mol⁻¹hr⁻¹ [10]. The carboxylic acid-lactone equilibrium constant maintains a value of 1.98 × 10⁻³, indicating preferential formation of the ring-opened form under alkaline conditions [10].

Kinetic studies reveal that lactone hydrolysis demonstrates strong pH dependence, with substantial conversion occurring at physiological and alkaline pH values [11]. At pH 7.8, simvastatin lactone exhibits approximately 99% conversion to the hydroxy acid form after 24 hours of incubation at 37°C [11]. The conversion rate increases dramatically with even slight pH increases, demonstrating the sensitivity of the hydrolysis reaction to alkaline conditions [11].

| pH Value | Conversion Percentage | Time to 50% Conversion | Equilibrium Constant |

|---|---|---|---|

| 6.8 | 87% | 12 hours | 1.2 × 10⁻³ |

| 7.4 | 95% | 8 hours | 1.8 × 10⁻³ |

| 7.8 | 99% | 4 hours | 2.1 × 10⁻³ |

| 8.2 | >99% | 2 hours | 2.4 × 10⁻³ |

The hydrolysis process demonstrates biphasic kinetics under certain conditions, where the more permeable lactone species becomes depleted faster than the carboxylate counterpart [10]. This phenomenon results from the differential permeability coefficients of lactone and carboxylate forms, with lactone species exhibiting significantly higher membrane permeability [10]. The interconversion kinetics remain unchanged in the presence of membrane systems, supporting the negligible effect of membrane binding on reaction rates [10].

Temperature effects on lactone hydrolysis follow Arrhenius kinetics, with activation energies typically ranging from 15 to 25 kilocalories per mole [9]. The reaction rate increases by approximately a factor of 10 for each 20°C temperature increase, necessitating careful temperature control during industrial hydrolysis processes [9]. Solvent effects demonstrate minimal impact within acceptable organic solvent concentrations below 20%, allowing for flexibility in reaction medium selection [9].

Calcium Salt Formation: Stoichiometric Optimization and Purification

The formation of tenivastatin calcium hydrate requires precise stoichiometric control and sophisticated purification methodologies to achieve pharmaceutical-grade purity [12] [13]. Calcium salt formation involves the neutralization of tenivastatin acid with calcium sources, followed by controlled crystallization to obtain the desired hydrated calcium salt form [12] [13].

Stoichiometric optimization begins with the selection of appropriate calcium sources, with calcium acetate monohydrate and calcium hydroxide representing the most commonly employed reagents [12]. Calcium acetate demonstrates superior solubility characteristics compared to calcium hydroxide, facilitating more uniform reaction conditions and improved product consistency [12]. The theoretical stoichiometry requires 0.5 moles of calcium per mole of tenivastatin acid, accounting for the divalent nature of calcium and the monovalent carboxylate functionality [12].

Industrial processes employ a two-step approach involving initial sodium hydroxide treatment followed by calcium exchange [12]. The sodium hydroxide hydrolysis requires 1.10 to 1.15 equivalents to ensure complete conversion while minimizing excess base that could interfere with subsequent calcium salt formation [12]. Excess sodium hydroxide proves detrimental to the counter-ion exchange step, leading to calcium hydroxide precipitation and reduced product purity [12].

The purification process utilizes ethyl acetate as a key solvent, serving multiple functions including excess base neutralization, impurity extraction, and product isolation [12]. Ethyl acetate addition directly to the aqueous alkaline hydrolysis mixture effectively quenches excess sodium hydroxide, as evidenced by marked pH reduction [12]. The solvent demonstrates high solubility for tenivastatin calcium hydrate while maintaining low solubility for inorganic impurities [12].

| Process Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| Sodium Hydroxide Equivalents | 1.10-1.15 | 95-98% conversion |

| Calcium Acetate Ratio | 0.6 molar ratio | 99% calcium salt formation |

| Ethyl Acetate Extraction | 3 × 15L portions | 99.9% purity achievement |

| Crystallization Temperature | 40°C | Optimal crystal formation |

| Drying Conditions | 40°C, 0.2 bar | 12 hours for complete dehydration |

Crystallization optimization requires careful control of temperature, solvent composition, and cooling rates to achieve desired crystal morphology and purity [13]. The continuous oscillatory baffled crystallizer represents an advanced approach for calcium salt crystallization, providing enhanced heat transfer rates and improved mixing compared to traditional batch crystallization [13]. This technology achieves 100-fold productivity improvements and reduces cycle times from 22 hours to 12 minutes for comparable product quantities [13].

The crystallization process demonstrates strong dependence on solvent-to-antisolvent ratios at the point of mixing [13]. Optimal results require precise control of isopropanol-to-water ratios, with deviations leading to amorphous form generation or polymorphic contamination [13]. Seed crystal addition proves essential for consistent polymorphic outcome, with seed loading requirements varying based on crystallization method [13].

Quality control during purification encompasses multiple analytical techniques including high-performance liquid chromatography, X-ray diffraction, and thermal analysis [13]. Purity specifications typically require >99.5% chemical purity with strict limits on related substances and residual solvents [13]. Water content determination proves critical for hydrated forms, with Karl Fischer titration providing precise moisture analysis [13].

Critical Process Parameters in Large-Scale Manufacturing

Large-scale manufacturing of tenivastatin calcium hydrate requires systematic identification and control of critical process parameters that directly impact product quality, yield, and consistency [14] [15] [7]. Process analytical technology provides real-time monitoring capabilities for key variables including temperature, pressure, pH, agitation rate, and reaction time [15].

Temperature control represents a fundamental critical process parameter across all manufacturing stages [14] [7]. Fermentation processes require precise temperature maintenance at 28-30°C for optimal Aspergillus terreus growth and lovastatin production [7]. Hydrolysis reactions demand temperature control within ±2°C to maintain consistent reaction rates and prevent thermal degradation [14]. Crystallization temperature affects both nucleation kinetics and crystal morphology, requiring control within ±1°C for reproducible results [13].

pH monitoring and control prove essential throughout the manufacturing process, particularly during hydrolysis and neutralization steps [15] [7]. Automated pH control systems maintain alkaline hydrolysis conditions within pH 8.0 ± 0.2 to ensure complete lactone ring opening while preventing over-alkaline conditions that could promote degradation [7]. Buffer capacity calculations account for the acid-base equilibria involved in the conversion process [15].

Agitation and mixing parameters significantly influence mass transfer rates and reaction homogeneity [14] [7]. Impeller design optimization achieves adequate mixing while minimizing mechanical stress that could damage sensitive intermediates [7]. Power input calculations ensure sufficient energy for effective mixing without excessive heat generation [14]. Scale-up considerations address the non-linear relationship between vessel size and mixing effectiveness [14].

| Critical Parameter | Specification Range | Monitoring Method | Control Strategy |

|---|---|---|---|

| Fermentation Temperature | 28-30°C ± 1°C | RTD sensors | PID control loops |

| Hydrolysis pH | 8.0 ± 0.2 | Online pH probes | Automated NaOH addition |

| Dissolved Oxygen | 70% ± 5% | Clark electrodes | Agitation/aeration control |

| Crystallization Cooling Rate | 0.5°C/min ± 0.1°C | Temperature cascade | Programmable control |

| Agitation Speed | 150-200 rpm | Tachometer feedback | Variable frequency drives |

Oxygen transfer optimization addresses the limiting factor in large-scale fermentation processes [7]. Volumetric mass transfer coefficients must exceed 280 per hour to maintain adequate dissolved oxygen levels for optimal microbial metabolism [7]. Impeller selection and aeration strategies balance oxygen delivery with foam formation and mechanical stress [7]. Scale-up correlations predict oxygen transfer performance in larger vessels based on power input per unit volume [7].

Process validation encompasses three stages: process qualification, process performance qualification, and continued process verification [15]. Statistical process control methods monitor parameter trends and identify deviations before they impact product quality [15]. Risk assessment techniques including Failure Mode and Effects Analysis identify potential failure modes and establish appropriate control strategies [15].

Quality by Design principles guide the development of robust manufacturing processes with built-in quality controls [15]. Design space definition establishes the multidimensional combination of process parameters that reliably produces material meeting quality specifications [15]. Control strategy implementation ensures consistent operation within the validated design space through appropriate monitoring and control systems [15].

Analytical technology integration provides comprehensive process understanding through real-time measurement of critical quality attributes [15]. Spectroscopic methods including near-infrared and Raman spectroscopy enable non-invasive monitoring of chemical composition and physical properties [15]. Multivariate data analysis techniques extract meaningful information from complex spectral data to support process control decisions [15].

The tautomeric behavior of tenivastatin calcium hydrate involves equilibrium between different structural isomers that can interconvert through proton migration. Research on related compounds demonstrates that pH-dependent conformational switching can occur in molecules containing amide bonds, where transitions between trans and cis configurations are influenced by environmental pH conditions [7].

In tenivastatin calcium hydrate, the potential for tautomeric forms arises from the presence of multiple functional groups capable of proton exchange, including the carboxylic acid moieties and hydroxyl groups. The calcium coordination environment can significantly influence the tautomeric equilibrium by stabilizing specific protonation states through electrostatic interactions.

pH-dependent structural isomerism in tenivastatin calcium hydrate may manifest through changes in the coordination mode of the carboxylate groups. At different pH values, the ratio of bidentate to monodentate binding of calcium ions to carboxylate groups can vary, with bidentate coordination becoming more prevalent at higher coordination numbers (7-8) compared to lower coordination numbers (6) [4]. This pH-dependent coordination behavior directly impacts the overall crystal structure and stability of the hydrated complex.

The influence of pH on the structural integrity extends to the hydrogen bonding network within the crystal lattice. As pH conditions change, the protonation states of ionizable groups alter the hydrogen bonding patterns, potentially leading to different polymorphic forms or affecting the degree of hydration in the crystal structure.

Comparative Analysis of Hydrated vs. Anhydrous Crystal Forms

The structural comparison between tenivastatin calcium hydrate and its anhydrous counterpart reveals significant differences in molecular organization and crystal packing. The anhydrous form of tenivastatin calcium has the molecular formula C₅₀H₇₈CaO₁₂ with a molecular weight of 911.2 g/mol, indicating the absence of the three water molecules present in the hydrated form [8].

The most significant structural difference lies in the calcium coordination environment. In the hydrated form, water molecules participate directly in the coordination sphere of calcium ions, creating additional hydrogen bonding opportunities that stabilize the crystal lattice [9]. The presence of these coordinated water molecules leads to an expanded crystal structure with different unit cell parameters compared to the anhydrous form.

Crystal packing analysis reveals that the hydrated form exhibits enhanced intermolecular interactions through water-mediated hydrogen bonding networks. These water molecules act as bridges between tenivastatin molecules and calcium centers, creating a more complex three-dimensional architecture [10]. In contrast, the anhydrous form relies primarily on direct intermolecular interactions between tenivastatin molecules and calcium ions, resulting in a more compact crystal structure.

The hydrated crystal form demonstrates greater thermal stability in humid environments due to the stabilizing effect of the hydrogen bonding network. However, dehydration studies indicate that water loss can occur upon heating, leading to structural collapse or transformation to the anhydrous form [11]. This transformation process often involves intermediate phases with partial hydration, suggesting that the transition between hydrated and anhydrous forms is not necessarily direct.

Solubility and dissolution characteristics also differ significantly between the two forms. Hydrated crystals typically exhibit different dissolution profiles compared to anhydrous forms, with the hydrated form often showing enhanced solubility due to the pre-existing water molecules that facilitate the dissolution process [12] [13].

Molecular Dynamics Simulations of Solution-State Conformations

Molecular dynamics simulations provide crucial insights into the conformational behavior of tenivastatin calcium hydrate in solution, revealing dynamic aspects not accessible through static crystallographic analysis. These simulations utilize specialized force fields, such as CHARMM, which have been optimized for calcium-containing systems and accurately represent the coordination chemistry and hydration behavior of calcium ions [14] [15].

Solution-state conformational analysis demonstrates that tenivastatin molecules in the calcium complex exhibit significant conformational flexibility compared to their crystal-bound states. The calcium coordination environment in solution typically involves 7-8 water molecules in the first coordination shell, consistent with experimental and theoretical studies on calcium hydration [14]. This solvation shell is highly dynamic, with water molecules exchanging rapidly between the coordination sphere and bulk solvent.

The molecular dynamics simulations reveal that tenivastatin calcium hydrate adopts multiple conformational states in solution, with the population distribution depending on factors such as temperature, ionic strength, and pH [16]. The calcium ion acts as a conformational constraint, limiting the rotational freedom of the tenivastatin molecules around certain bond axes while allowing flexibility in others. This selective constraint results in preferred conformational families that are energetically favorable.

Computational studies indicate that the solution-state conformations of tenivastatin in the calcium complex may differ substantially from those observed in the crystal structure. The crystal packing forces that stabilize specific conformations in the solid state are absent in solution, allowing the molecules to explore a broader conformational space [17]. However, the calcium coordination provides a stabilizing framework that prevents complete conformational randomization.

The dynamic nature of the calcium-tenivastatin coordination in solution involves continuous bond breaking and formation, with characteristic exchange rates that depend on the specific coordination environment. These exchange processes are crucial for understanding the bioavailability and pharmacokinetic properties of the compound, as they determine how readily the tenivastatin molecules can dissociate from the calcium complex in biological environments.

UNII

GHS Hazard Statements

Pictograms

Health Hazard